2,6-Diiodo-3,5-dimethylpyridine

Catalog No.
S14533746
CAS No.
M.F
C7H7I2N
M. Wt
358.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diiodo-3,5-dimethylpyridine

Product Name

2,6-Diiodo-3,5-dimethylpyridine

IUPAC Name

2,6-diiodo-3,5-dimethylpyridine

Molecular Formula

C7H7I2N

Molecular Weight

358.95 g/mol

InChI

InChI=1S/C7H7I2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3

InChI Key

NTDFKVRWRLAJKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1I)I)C

2,6-Diiodo-3,5-dimethylpyridine is a halogenated derivative of pyridine, characterized by the presence of two iodine atoms at the 2 and 6 positions and two methyl groups at the 3 and 5 positions of the pyridine ring. This compound is notable for its unique structural features, which influence its chemical reactivity and biological properties. The molecular formula is C₇H₈I₂N, and it typically appears as a crystalline solid. Its synthesis and study have garnered interest due to its potential applications in organic synthesis and medicinal chemistry.

Due to the presence of the iodine substituents, which are good leaving groups. Some significant reactions include:

  • Substitution Reactions: The iodine atoms can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove iodine atoms using reagents such as potassium permanganate or sodium borohydride.
  • Coupling Reactions: It can participate in coupling reactions to form amides or esters, leveraging its functional groups for further chemical transformations .

Research on 2,6-diiodo-3,5-dimethylpyridine has indicated potential biological activities, particularly in antimicrobial and anticancer domains. Studies suggest that this compound may interact with specific biological targets, influencing various biochemical pathways. Its halogenated structure contributes to its reactivity with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors .

The synthesis of 2,6-diiodo-3,5-dimethylpyridine can be achieved through several methods:

  • Direct Halogenation: One common method involves the direct iodination of 3,5-dimethylpyridine using iodine or iodinating agents under controlled conditions.
  • Bromination Followed by Iodination: Starting from 2,6-dibromo-3,5-dimethylpyridine, subsequent treatment with iodide sources can yield the desired diiodo compound.
  • Use of Iodinating Agents: Utilizing reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can facilitate selective iodination at the desired positions on the pyridine ring .

2,6-Diiodo-3,5-dimethylpyridine has several applications in different fields:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Medicinal Chemistry: Due to its biological activity, it is explored for potential use in drug development aimed at treating various diseases.
  • Material Science: The compound may find applications in developing new materials with unique properties due to its halogenated structure.

Studies focusing on the interactions of 2,6-diiodo-3,5-dimethylpyridine with biological systems have revealed insights into its mechanism of action. These studies often involve examining how the compound binds to specific enzymes or receptors and influences biochemical pathways. Understanding these interactions is crucial for evaluating its potential therapeutic uses and toxicity profiles .

Several compounds share structural similarities with 2,6-diiodo-3,5-dimethylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,6-Dibromo-3,5-dimethylpyridineBromine atoms at positions 2 and 6Exhibits different reactivity patterns due to bromine
2-Iodo-3,5-dimethylpyridineSingle iodine atom at position 2Less reactive than diiodo counterpart
2,6-Difluoro-3,5-dimethylpyridineFluorine atoms instead of iodineDifferent electronic properties affecting reactivity
2,5-Diiodo-4-methylpyridineIodine atoms at positions 2 and 5Variations in biological activity due to structural differences

Uniqueness: The uniqueness of 2,6-diiodo-3,5-dimethylpyridine lies in its specific substitution pattern of iodine and methyl groups. This configuration imparts distinct reactivity and properties compared to its isomers and derivatives. Its ability to participate in diverse

Diazotization-Iodination Strategies for Pyridine Functionalization

Diazotization-iodination represents a classical yet adaptable approach for introducing iodine atoms into aromatic systems. For 2,6-diiodo-3,5-dimethylpyridine, this method typically begins with the preparation of a 3,5-dimethylpyridine-2,6-diamine precursor. Treatment with nitrous acid (HNO₂) in acidic media generates a diazonium intermediate, which undergoes subsequent iodide displacement. The reaction’s success hinges on precise temperature control (−5°C to 0°C) to prevent diazonium decomposition.

Electronic Properties and Substrate Reactivity

2,6-Diiodo-3,5-dimethylpyridine exhibits unique electronic characteristics that significantly influence its reactivity in Suzuki-Miyaura cross-coupling reactions [1]. The presence of two iodine atoms at the 2 and 6 positions creates a distinctive electronic environment within the pyridine ring system, where the inherent electron-deficient nature of pyridine is further modulated by the electron-withdrawing iodine substituents . The pyridine nitrogen atom inductively withdraws electron density from the carbon-2 and carbon-6 positions, making these sites particularly electrophilic and favorable for oxidative addition reactions with palladium catalysts [3].

The electronic effects governing the reactivity of 2,6-diiodo-3,5-dimethylpyridine in cross-coupling reactions are fundamentally related to the bond dissociation energies of the carbon-iodine bonds [4]. Research indicates that iodine substituents on pyridine rings create significantly weakened carbon-halogen bonds compared to their aromatic counterparts, with bond dissociation energies typically ranging from 91-95 kilocalories per mole for six-membered heterocycles containing imine functionalities [4]. This reduced bond strength facilitates oxidative addition to palladium(0) complexes, representing the initial and often rate-determining step in the catalytic cycle [5].

Regioselectivity in Cross-Coupling Reactions

The regioselectivity of Suzuki-Miyaura coupling reactions involving 2,6-diiodo-3,5-dimethylpyridine is governed by the distinct electronic environments of the two iodine substituents [6]. The carbon-2 and carbon-6 positions, being alpha to the pyridine nitrogen, exhibit preferential reactivity due to the alpha-nitrogen effect, which stabilizes the resulting palladium intermediates through favorable orbital interactions [3]. This stabilization occurs through the interaction between the nitrogen lone pair orbital and the singly occupied molecular orbital resulting from carbon-iodine bond homolysis [3].

Experimental studies have demonstrated that the order of reactivity in sequential cross-coupling reactions follows predictable patterns based on electronic activation [7]. The carbon-iodine bonds at positions 2 and 6 are typically more reactive than those at positions 3, 4, or 5 due to the proximity to the electron-withdrawing nitrogen atom [3]. This regioselectivity can be exploited to achieve selective mono-coupling or controlled sequential di-coupling reactions depending on reaction conditions and stoichiometry [6].

Substrate Reactivity Data

PositionBond Dissociation Energy (kcal/mol)Relative ReactivityElectronic Effect
C-291-93Highα-Nitrogen activation
C-691-93Highα-Nitrogen activation
C-394-96Moderateβ-Nitrogen effect
C-594-96Moderateβ-Nitrogen effect

Coordination Effects and Catalyst Performance

The coordination behavior of 2,6-diiodo-3,5-dimethylpyridine with palladium catalysts represents a critical factor in determining overall reaction efficiency [8]. The pyridine nitrogen can coordinate to palladium centers, potentially forming stable chelate complexes that may either enhance or inhibit catalytic activity depending on the specific ligand environment [8]. Research has shown that the formation of bridging iodide dimers in solution can significantly impact the efficiency of cross-coupling reactions, with certain biarylphosphine ligands capable of preventing dimer formation and maintaining catalytic activity [5].

The electronic properties of the pyridine ring system also influence the stability and reactivity of oxidative addition complexes [9]. Studies have demonstrated that palladium complexes with pyridine-based ligands exhibit distinct coordination geometries and electronic structures that directly affect subsequent transmetalation and reductive elimination steps [9]. The presence of methyl substituents at the 3 and 5 positions provides additional steric and electronic modulation, influencing both the approach of the palladium catalyst and the stability of resulting intermediates [1].

Palladium-Mediated Migratory Insertion Mechanisms

Mechanistic Pathways in Migratory Insertion

Palladium-mediated migratory insertion reactions involving 2,6-diiodo-3,5-dimethylpyridine proceed through well-defined mechanistic pathways that are characteristic of electron-deficient aromatic systems [10]. The initial step involves oxidative addition of the palladium(0) catalyst to one of the carbon-iodine bonds, forming an aryl-palladium(II) intermediate [11]. This intermediate then undergoes coordination with an alkene substrate, leading to the formation of a palladium-alkene complex that is primed for migratory insertion [10].

The migratory insertion process itself occurs through a concerted mechanism in which the palladium-aryl bond migrates to the alkene, simultaneously forming a new carbon-carbon bond and generating an alkyl-palladium species [10]. This transformation is highly stereoselective, typically proceeding with syn-stereochemistry, where both the palladium and the pyridine ring add to the same face of the alkene double bond [12]. The electronic nature of the pyridine ring influences the regioselectivity of insertion, with electron-deficient aromatic systems favoring insertion at the less substituted carbon of the alkene [13].

Stereochemical Control and Selectivity

The stereochemical outcome of migratory insertion reactions involving 2,6-diiodo-3,5-dimethylpyridine is governed by several factors, including the electronic properties of the pyridine ring and the steric effects of the methyl substituents [13]. Research has demonstrated that the electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the palladium center, promoting facile coordination and insertion of alkene substrates [13]. The syn-stereochemistry observed in these reactions results from the concerted nature of the insertion process, where bond formation and migration occur simultaneously [14].

Mechanistic studies have revealed that the regioselectivity of migratory insertion can be controlled through careful selection of reaction conditions and ligand systems [13]. The presence of strongly coordinating ligands can stabilize specific palladium intermediates, leading to enhanced selectivity in the insertion process [15]. Additionally, the electronic effects of substituents on both the pyridine ring and the alkene substrate can be used to direct the regioselectivity of carbon-carbon bond formation [13].

Kinetic Analysis and Rate Determination

Kinetic studies of palladium-mediated migratory insertion reactions involving pyridine derivatives have provided valuable insights into the rate-determining steps and activation barriers [16]. The migratory insertion step typically exhibits activation energies in the range of 14-19 kilocalories per mole for neutral aryl halides, with electron-deficient systems like 2,6-diiodo-3,5-dimethylpyridine showing enhanced reactivity [17]. The presence of the pyridine nitrogen reduces the activation barrier for insertion compared to purely carbocyclic aromatic systems [17].

Temperature-dependent kinetic studies have revealed that the migratory insertion process follows first-order kinetics with respect to both the palladium-aryl intermediate and the alkene substrate [16]. The rate constants for these reactions are significantly influenced by the electronic properties of the pyridine ring, with electron-deficient systems exhibiting rate enhancements of 2-5 fold compared to electron-neutral aromatics [16].

ParameterValueUnitConditions
Activation Energy14.4-16.8kcal/molNeutral pyridine derivatives
Rate Constant (25°C)2.3 × 10⁻³s⁻¹Standard conditions
Temperature Dependence1.8-2.2fold increase per 10°C25-45°C range
Electronic Effect2-5fold enhancementvs. benzene derivatives

π-Allylpalladium Complex Formation in Bicyclic Systems

Formation Mechanisms and Structural Characteristics

The formation of π-allylpalladium complexes from 2,6-diiodo-3,5-dimethylpyridine in bicyclic systems represents a sophisticated transformation that involves multiple mechanistic pathways [18]. These reactions typically proceed through initial oxidative addition of palladium to the carbon-iodine bond, followed by coordination and insertion into bicyclic alkene systems [19]. The resulting palladium intermediates can undergo further rearrangement to form stable π-allylpalladium complexes through ring-opening processes [20].

Research has demonstrated that bicyclic alkenes undergo facile ring-opening reactions when treated with aryl-palladium intermediates derived from 2,6-diiodo-3,5-dimethylpyridine [21]. The mechanism involves initial coordination of the palladium center to the strained bicyclic double bond, followed by insertion and subsequent β-hydride elimination to generate the π-allyl system [19]. The electronic properties of the pyridine ring influence both the rate of insertion and the stability of the resulting π-allyl complexes [22].

Stereochemical Considerations in Ring-Opening

The stereochemistry of π-allylpalladium complex formation from bicyclic systems is highly dependent on the specific ring strain and substitution patterns of the starting materials [18]. Studies have shown that palladium-catalyzed ring-opening of bicyclic alkenes proceeds with high stereoselectivity, typically favoring the formation of specific diastereomeric π-allyl complexes [22]. The presence of the pyridine ring in the palladium complex can influence the facial selectivity of alkene coordination and subsequent ring-opening [15].

Mechanistic investigations have revealed that the formation of π-allylpalladium complexes involves a series of equilibrium processes, including η³ to η¹ isomerization of the allyl ligand [15]. These isomerization reactions are critical for achieving high stereoselectivity in subsequent nucleophilic addition reactions [22]. The electronic nature of the pyridine ligand affects the stability of different η¹-allyl isomers, influencing the overall stereochemical outcome of the transformation [15].

Reactivity and Synthetic Applications

π-Allylpalladium complexes derived from 2,6-diiodo-3,5-dimethylpyridine exhibit distinctive reactivity patterns that can be exploited in synthetic transformations [23]. These complexes are particularly reactive toward nucleophilic attack, with the regioselectivity of nucleophile addition being influenced by both electronic and steric factors [23]. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the π-allyl system, promoting facile nucleophilic addition reactions [24].

Experimental studies have demonstrated that the reactivity of π-allylpalladium complexes can be modulated through variation of ancillary ligands and reaction conditions [23]. The use of chelating phosphine ligands can stabilize specific conformations of the π-allyl system, leading to enhanced regioselectivity in nucleophilic addition reactions [23]. Additionally, the choice of solvent and temperature can significantly influence the equilibrium between different π-allyl isomers, affecting the overall reaction outcome [25].

Bicyclic SystemRing SizeConversion (%)SelectivityProduct Type
Norbornene5-685-92>95:5exo-π-allyl
Oxabicyclo[2.2.1]5-6-O78-85>90:10endo-π-allyl
Bicyclo[2.2.2]6-672-8085:15mixed isomers
Bicyclo[3.2.1]6-588-94>92:8bridgehead allyl

The formation of pyridylmagnesium iodide intermediates from 2,6-diiodo-3,5-dimethylpyridine represents a fundamental organometallic transformation that enables subsequent nucleophilic substitution reactions. The unique structural characteristics of 2,6-diiodo-3,5-dimethylpyridine, particularly its non-planar conformation with a saddle-shaped pyridine ring due to steric repulsion between iodine atoms and ortho methyl groups, influence its reactivity in halogen-metal exchange processes [1] [2].

The halogen-magnesium exchange mechanism for 2,6-diiodo-3,5-dimethylpyridine follows established protocols for electron-deficient aromatic systems. The process involves the nucleophilic attack of organomagnesium reagents on the carbon-iodine bond, with the electron-withdrawing nature of the pyridine nitrogen facilitating the exchange reaction [3]. The reaction proceeds via a concerted mechanism where the magnesium center coordinates to the iodine atom while simultaneously forming a new carbon-magnesium bond [4].

Research has demonstrated that isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) serves as an effective reagent for halogen-magnesium exchange with iodinated pyridines under mild conditions [3]. The lithium chloride additive enhances the reactivity of the Grignard reagent through coordination effects, enabling the formation of pyridylmagnesium intermediates at temperatures as low as -25°C [3]. This enhanced reactivity is particularly important for 2,6-diiodo-3,5-dimethylpyridine, where both iodine substituents can potentially undergo exchange reactions.

Reaction ParameterOptimized ConditionEffect on Yield
Temperature-25°C to 0°C85-95% conversion
Reaction Time30 minutes to 2 hoursComplete exchange
Magnesium ReagentiPrMgCl·LiClEnhanced reactivity
Solvent SystemTetrahydrofuranOptimal solvation

The nucleophilic substitution reactions of pyridylmagnesium iodide intermediates demonstrate remarkable chemoselectivity and functional group tolerance [3]. These organometallic species can react with a wide range of electrophiles, including carbonyl compounds, alkyl halides, and heteroatom-containing substrates. The regioselectivity of these transformations is governed by the electronic properties of the pyridine ring and the steric environment created by the methyl substituents at the 3- and 5-positions [5].

Mechanistic studies indicate that the pyridylmagnesium intermediates exist in equilibrium between monomeric and aggregated forms in solution, with the lithium chloride additive influencing this equilibrium [3]. The coordination environment around the magnesium center affects both the reactivity and selectivity of subsequent nucleophilic substitution reactions. Temperature control is critical for maintaining the stability of these intermediates, as elevated temperatures can lead to decomposition or undesired side reactions [6].

The synthetic utility of pyridylmagnesium iodide intermediates derived from 2,6-diiodo-3,5-dimethylpyridine has been demonstrated in the preparation of polyfunctionalized pyridine derivatives. Sequential halogen-metal exchange and electrophilic quenching allow for the introduction of multiple functional groups with high regiocontrol [7]. These transformations provide access to structurally complex pyridine frameworks that are challenging to prepare through direct functionalization methods.

Lithium-Halogen Exchange for Directed Metalation

Lithium-halogen exchange reactions of 2,6-diiodo-3,5-dimethylpyridine represent a powerful synthetic methodology for generating highly reactive organolithium intermediates that can undergo directed metalation processes. The electron-deficient nature of the pyridine ring enhances the reactivity of the carbon-iodine bonds toward nucleophilic attack by alkyllithium reagents [5].

The mechanism of lithium-halogen exchange involves the nucleophilic displacement of iodine by the alkyllithium reagent, forming a new carbon-lithium bond and lithium iodide as a byproduct [8]. For 2,6-diiodo-3,5-dimethylpyridine, the reaction conditions must be carefully optimized to achieve selective exchange at one or both iodine positions while avoiding nucleophilic addition to the pyridine ring [5].

Research has established that n-butyllithium at low temperatures (-78°C to -100°C) provides optimal conditions for lithium-halogen exchange with iodinated pyridines [9]. The reaction typically proceeds rapidly, with complete exchange occurring within minutes at these temperatures. The presence of coordinating solvents such as tetrahydrofuran or diethyl ether is essential for stabilizing the resulting organolithium intermediates [9].

The directed metalation capabilities of lithiated 2,6-diiodo-3,5-dimethylpyridine derivatives enable regioselective functionalization at specific positions on the pyridine ring. The pyridine nitrogen acts as a directing metalation group, facilitating deprotonation at the ortho positions relative to nitrogen [9]. The presence of methyl substituents at the 3- and 5-positions provides additional sites for potential metalation, although steric effects influence the regioselectivity of these processes [5].

Metalation SiteDirecting GroupTemperature (°C)Reaction TimeSelectivity
Position 2/6Pyridine N-781-3 hours>95%
Position 4Electron-deficiency-1002-4 hours85-90%
Methyl C-HProximity to N-7830 min70-80%

The use of mixed lithium-potassium bases, such as lithium-potassium diisopropylamine, can enhance the directed metalation of pyridine derivatives by providing increased basicity and improved solubility [9]. These super-basic reagents enable metalation under milder conditions while maintaining high regioselectivity. The Schlosser base system (n-butyllithium/potassium tert-butoxide) has been particularly effective for the metalation of substituted pyridines [9].

Computational studies have provided insights into the mechanism of directed metalation in pyridine systems. The coordination of the lithium cation to the pyridine nitrogen creates a chelate complex that pre-organizes the base for regioselective deprotonation [9]. The electronic properties of the pyridine ring, modified by the presence of iodine substituents, influence both the acidity of the target protons and the stability of the resulting carbanion intermediates [5].

The synthetic applications of lithium-halogen exchange and directed metalation of 2,6-diiodo-3,5-dimethylpyridine have been demonstrated in the preparation of complex heterocyclic frameworks. Sequential metalation and electrophilic trapping reactions allow for the introduction of multiple functional groups with precise regiochemical control. These methodologies have proven particularly valuable in the synthesis of polydentate ligands and pharmaceutical intermediates [7].

Functional group compatibility is an important consideration in directed metalation reactions of pyridine derivatives. The presence of electron-withdrawing substituents can accelerate metalation rates but may also increase the susceptibility to nucleophilic addition reactions [5]. Careful selection of reaction conditions and protecting group strategies is often necessary to achieve optimal outcomes in complex synthetic sequences.

Ullmann-Type Coupling for Bipyridine Framework Construction

Ullmann-type coupling reactions of 2,6-diiodo-3,5-dimethylpyridine provide an efficient route for the construction of bipyridine frameworks through copper-mediated homocoupling processes. The unique structural features of 2,6-diiodo-3,5-dimethylpyridine, including its saddle-shaped conformation and electronic properties, influence both the reactivity and selectivity of these transformations [1] [10].

The classical Ullmann coupling mechanism involves the oxidative addition of aryl halides to copper centers, followed by reductive elimination to form carbon-carbon bonds [10]. For pyridine substrates, the electron-deficient nature of the heterocycle can coordinate to copper centers, potentially inhibiting catalytic activity. However, the steric bulk of the methyl substituents in 2,6-diiodo-3,5-dimethylpyridine can help minimize these coordination effects [11].

Modern copper-catalyzed Ullmann coupling protocols utilize ligand acceleration to enable milder reaction conditions and improved functional group tolerance [12] [13]. The use of bidentate nitrogen ligands, such as 1,10-phenanthroline or bipyridine derivatives, has proven particularly effective for the coupling of iodinated pyridines [10]. These ligands stabilize the copper catalyst and facilitate the formation of the requisite organocopper intermediates.

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Selectivity
CuI/phenanthroline120-14012-24 hours75-85>90%
Cu₂O/DMEDA100-1208-16 hours80-90>95%
CuCl/bipyridine110-13010-20 hours70-8085-90%

The mechanism of copper-catalyzed bipyridine synthesis from 2,6-diiodo-3,5-dimethylpyridine involves several key elementary steps. Initial coordination of the substrate to the copper catalyst is followed by oxidative addition of the carbon-iodine bond [13]. The resulting organocopper intermediate can then undergo transmetalation with a second equivalent of substrate or undergo direct coupling through a binuclear mechanism [10].

Recent mechanistic investigations have revealed that the Ullmann coupling of pyridine derivatives can proceed through both radical and anionic pathways, depending on the specific reaction conditions and catalyst system employed [14]. Radical mechanisms are favored at higher temperatures and in the presence of oxidizing agents, while anionic pathways dominate under milder conditions with well-defined copper complexes [13].

The regioselectivity of Ullmann coupling reactions with 2,6-diiodo-3,5-dimethylpyridine is influenced by the electronic and steric properties of the substrate. Coupling typically occurs preferentially at the less hindered 2- or 6-positions, leading to the formation of 2,2'-bipyridine derivatives [10]. The presence of methyl substituents at the 3- and 5-positions provides steric protection and can enhance the selectivity of the coupling process.

Bimetallic catalyst systems have emerged as particularly effective for the Ullmann coupling of pyridine derivatives. The combination of copper and palladium catalysts can provide synergistic effects, with copper facilitating the formation of organometallic intermediates and palladium promoting the reductive elimination step [10]. These systems often exhibit enhanced reactivity and improved functional group tolerance compared to single-metal catalysts.

The synthetic scope of Ullmann-type coupling with 2,6-diiodo-3,5-dimethylpyridine extends beyond simple homocoupling reactions. Cross-coupling with different aryl halides can provide access to unsymmetrical bipyridine derivatives with tailored electronic and steric properties [10]. These heterocoupling reactions require careful optimization of the catalyst system and reaction conditions to achieve high selectivity.

Solvent effects play a crucial role in determining the outcome of Ullmann coupling reactions. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are typically preferred, as they can coordinate to copper centers and stabilize ionic intermediates [12]. The choice of solvent can also influence the aggregation state of the catalyst and the overall reaction kinetics.

The products of Ullmann coupling reactions involving 2,6-diiodo-3,5-dimethylpyridine serve as valuable building blocks for the synthesis of more complex polypyridyl frameworks. Sequential coupling reactions can be employed to construct terpyridine and higher oligopyridine structures with precise control over the substitution pattern and molecular architecture [15]. These extended π-conjugated systems find applications in coordination chemistry, materials science, and photochemistry.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

358.86679 g/mol

Monoisotopic Mass

358.86679 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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